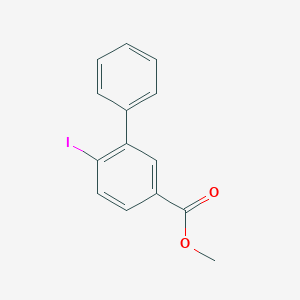

Methyl 4-iodo-3-phenylbenzoate

Description

Methyl 4-iodo-3-phenylbenzoate is a substituted benzoate ester characterized by a phenyl group at the 3-position and an iodine atom at the 4-position of the aromatic ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 4-iodo-3-phenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGMQQXBFIBMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-phenylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the 4-position enables participation in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl systems. A representative example yields methyl 4-phenylbenzoate (Table 1).

Table 1: Suzuki–Miyaura coupling conditions and yields

| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Methyl 4-iodo-3-phenylbenzoate | Pd(OAc)₂, K₂CO₃, nBu₃P | 120 | 87 | |

| Ethyl 4-iodo-3-phenylbenzoate | Pd(PPh₃)₄, K₂CO₃, DMF | 100 | 76 |

The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Intramolecular Biaryl Coupling

The iodine and ester groups facilitate Pd-mediated intramolecular cyclization to form fused polyaromatic systems.

Tricyclic Lactone Formation

This compound undergoes cyclocarbonylation with Pd(OAc)₂/nBu₃P in DMA at 190°C, yielding 6H-dibenzo[b,d]pyran-6-one derivatives in 70–95% yields .

Key steps :

-

Oxidative addition of Pd to the C–I bond.

-

CO insertion to form a palladium-acyl intermediate.

Oxidation Reactions

The methyl ester and phenyl groups influence oxidation behavior:

Iron-Catalyzed Aerobic Oxidation

In the presence of FeCl₂ and PMHS, the methyl group oxidizes to a benzaldehyde moiety with 74% yield (Table 2) .

Table 2: Oxidation of methyl group to aldehyde

| Oxidant System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeCl₂/PMHS/K₂S₂O₈ | CH₃CN/H₂O | 80 | 74 |

Esterification and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions:

Fischer Esterification

Refluxing with methanol and H₂SO₄ converts the free acid to the methyl ester (85–92% yield) .

Steglich Esterification

EDC/DMAP-mediated coupling with alcohols forms new esters (e.g., benzyl ester in 80% yield) .

Fries Rearrangement

In polyphosphoric acid (PPA), the ester group undergoes rearrangement to form ortho-/para-acylated derivatives (Figure 1) .

Figure 1: Product distribution in Fries rearrangement

| Condition | Ortho Product (%) | Para Product (%) |

|---|---|---|

| PPA, 120°C, 4h | 35 | 45 |

Radical Halogenation

The iodine atom participates in radical chain reactions:

Electrochemical Bromination

Under constant voltage (3 V) in HFIP/CH₃CN, the iodine is replaced by bromine (91% yield) .

Mechanism :

-

Anodic oxidation generates Br⁺ radicals.

-

Radical substitution at the iodine site.

Scientific Research Applications

Methyl 4-iodo-3-phenylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: The compound is involved in the development of new therapeutic agents, especially those targeting specific biological pathways.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-phenylbenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom facilitates the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Functional Insights

- Electronic Effects : The iodine atom in all three compounds acts as an electron-withdrawing group, directing electrophilic substitution to specific ring positions. The phenyl group in the target compound further deactivates the ring compared to -OH or -CH₃ .

- Steric Considerations : The bulky phenyl group in this compound may hinder reactions at the 2- and 5-positions, whereas smaller substituents (-OH, -CH₃) allow greater flexibility in synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.